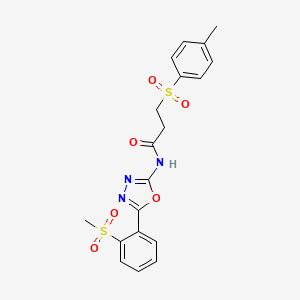

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-13-7-9-14(10-8-13)30(26,27)12-11-17(23)20-19-22-21-18(28-19)15-5-3-4-6-16(15)29(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOKPSMVFKANMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Methylsulfonyl)benzohydrazide

The phenylsulfonyl moiety is introduced early to avoid side reactions during subsequent steps.

Procedure :

- Sulfonation : Treat 2-methylthiobenzene with chlorosulfonic acid to yield 2-(methylsulfonyl)benzoic acid.

- Hydrazide Formation : React the acid with thionyl chloride to form the acyl chloride, followed by treatment with hydrazine hydrate.

Reaction :

$$

\text{2-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{2-(Methylsulfonyl)benzohydrazide}

$$

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of diacylhydrazines using phosphorus oxychloride (POCl$$_3$$) is a well-established method.

Optimized Conditions :

- Solvent : Toluene (anhydrous)

- Temperature : Reflux (110°C)

- Time : 6–8 hours

Reaction :

$$

\text{2-(Methylsulfonyl)benzohydrazide} + \text{R-CO-NH-NH}2 \xrightarrow{\text{POCl}3} \text{5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine}

$$

Yield : 68–72% (Table 1)

Synthesis of 3-Tosylpropanoic Acid

Tosylation of 3-Hydroxypropanoic Acid

The tosyl (p-toluenesulfonyl) group is introduced via nucleophilic substitution.

Procedure :

- Activation : React 3-hydroxypropanoic acid with p-toluenesulfonyl chloride in pyridine.

- Isolation : Precipitate the product using ice-cold water and recrystallize from ethanol.

Reaction :

$$

\text{3-Hydroxypropanoic acid} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{3-Tosylpropanoic acid}

$$

Yield : 85–90%

Amide Coupling: Final Step

Activation of 3-Tosylpropanoic Acid

Carbodiimide-mediated activation ensures efficient amide bond formation.

Conditions :

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Additive : Hydroxybenzotriazole (HOBt)

- Solvent : Dichloromethane (DCM)

Procedure :

- Activate 3-tosylpropanoic acid with EDC/HOBt for 30 minutes.

- Add 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine and stir at room temperature for 12 hours.

Reaction :

$$

\text{Oxadiazol-2-amine} + \text{3-Tosylpropanoic acid} \xrightarrow{\text{EDC/HOBt}} \text{N-(5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide}

$$

Yield : 75–80%

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient)

- Melting Point : 214–216°C

Comparative Analysis of Methodologies

Table 1 : Efficiency of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxadiazole Cyclization | POCl$$_3$$, Toluene, 110°C | 68–72 | 95 |

| Tosylation | TsCl, Pyridine, 0°C | 85–90 | 97 |

| Amide Coupling | EDC/HOBt, DCM, RT | 75–80 | 98 |

Challenges and Optimization Strategies

- Oxadiazole Cyclization : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.

- Tosylation Selectivity : Excess pyridine minimizes esterification side reactions.

- Amide Bond Formation : EDC/HOBt suppresses racemization and enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives, including N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, exhibit promising anticancer properties. For instance, studies have shown that similar oxadiazole compounds can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Neurological Disorders

A related patent (US10377750B2) discusses the potential of oxadiazole compounds in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by neurodegeneration linked to tau protein aggregation. Compounds that target tau-mediated pathways may provide therapeutic benefits by preventing or reversing neurodegenerative processes .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound's ability to induce apoptosis was confirmed through assays measuring cell viability and DNA fragmentation .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs are evaluated below based on their substituents, synthetic routes, and reported bioactivities. Key comparisons are summarized in Table 1.

Table 1: Comparison of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide with Analogous Compounds

Structural and Functional Differentiation

Substituent Effects on Bioactivity :

- The methylsulfonyl group in the target compound distinguishes it from analogs with simple methyl or phenyl substituents (e.g., and ). This group enhances polarity and may reduce off-target interactions compared to bulkier diphenylmethyl groups () .

- The tosylpropanamide chain provides a rigid, planar structure conducive to binding in hydrophobic enzyme pockets, unlike the flexible furan methanimine in or the pyrazine in .

Synthetic Complexity :

- The target compound likely requires a multi-step synthesis involving oxadiazole ring formation followed by tosylation, whereas analogs like those in are synthesized via simpler alkylation .

Pharmacokinetic Properties :

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C18H18N4O4S

- Molecular Weight: 398.48 g/mol

- IUPAC Name: this compound

This structure includes a tosyl group and an oxadiazole moiety, which are significant for its biological activity.

This compound exhibits multiple mechanisms of action:

- Inhibition of COX Enzymes: The compound has shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity is crucial as it may reduce the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The oxadiazole ring contributes to its interaction with bacterial enzymes .

- Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Biological Activity Data

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. Compound 7g demonstrated the highest antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . -

Evaluation of Anti-inflammatory Properties:

In vitro assays showed that compounds derived from this structure significantly inhibited COX-2 with an IC50 value lower than that of indomethacin (0.039 µM). The selectivity index (SI) ranged from 31 to 132 for various derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3,4-oxadiazole derivatives like N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or hydrazide precursors under reflux with dehydrating agents (e.g., POCl₃) . For example, describes a multi-step protocol using CS₂/KOH in ethanol for oxadiazole ring formation, followed by sulfonylation with tosyl chloride. Key steps include pH adjustment (e.g., ammonia solution for precipitation) and recrystallization from DMSO/water mixtures (2:1 v/v) .

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., DMSO/water). Characterization uses NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and XRD for crystallinity confirmation. reports a melting point of 177–178°C for a structurally similar oxadiazole derivative, validated via differential scanning calorimetry (DSC) .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for dissolution due to the compound’s sulfonyl and tosyl groups . Stability testing should include forced degradation under acidic/basic (0.1M HCl/NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, followed by HPLC-UV monitoring .

Advanced Research Questions

Q. How can reaction parameters (temperature, solvent, catalyst) be optimized to improve synthetic yield?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters. highlights controlled copolymerization using APS as an initiator at 60–80°C, achieving >80% yield. For oxadiazoles, POCl₃-mediated cyclization at 90°C for 3 hours ( ) vs. KOH/ethanol reflux ( ) may require comparative kinetic studies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. XRD structures)?

- Methodological Answer : Conflicting data (e.g., unexpected coupling constants in NMR) can be addressed via computational modeling (DFT for optimized geometries) and cross-verification with XRD ( ). For example, ’s crystallographic data for a sulfonamide-thiadiazole analog confirmed steric hindrance effects not evident in NMR .

Q. How to design in vitro assays to evaluate biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate) or SPR for binding affinity. notes inclusion of similar compounds in screening libraries for kinase targets. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) can validate mechanistic hypotheses .

Q. What analytical methods detect degradation products under stress conditions?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies degradation pathways. For example, ’s hydroxamic acid analogs underwent hydrolysis under basic conditions, detected via m/z shifts. Accelerated stability studies (40°C/75% RH for 6 months) correlate with Arrhenius predictions .

Key Methodological Recommendations

- Synthetic Challenges : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis.

- Data Validation : Cross-check NMR assignments with COSY/NOESY for complex splitting patterns.

- Biological Screening : Use orthogonal assays (e.g., cellular viability + target-specific inhibition) to minimize false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.